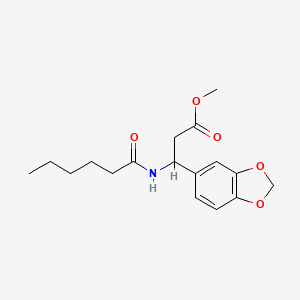

Methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate

Description

Properties

IUPAC Name |

methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-3-4-5-6-16(19)18-13(10-17(20)21-2)12-7-8-14-15(9-12)23-11-22-14/h7-9,13H,3-6,10-11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVBDZFDPWLJIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC(CC(=O)OC)C1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818155 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate typically involves the esterification of 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis might involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also be explored to facilitate the esterification process while minimizing waste and improving sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced esters.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds structurally similar to methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate may exhibit anticancer activities. For instance, derivatives of benzodioxole have been investigated for their ability to inhibit cancer cell proliferation by targeting specific pathways associated with tumor growth. A notable study highlighted the efficacy of benzodioxole derivatives in treating cancers characterized by hyperactivity of the MEK pathway, suggesting that this compound could possess similar properties .

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications. Research into related compounds has shown anxiolytic and antidepressant effects in animal models. For example, studies involving benzodioxole derivatives have demonstrated significant improvements in anxiety and depressive behaviors in mice, indicating that this compound could be further explored for similar therapeutic effects .

Molecular Docking Studies

In silico molecular docking studies can provide insights into how this compound interacts with biological targets. Such studies have been employed to predict binding affinities with various proteins involved in disease mechanisms, including those related to cancer and neurological disorders. The results from these simulations can guide experimental designs and optimize the compound's efficacy .

Safety Profile Assessment

Assessing the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicity studies conducted on similar compounds have indicated a favorable safety profile at therapeutic doses, which is essential for further clinical development .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The hexanoylamino group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key differences:

Table 1: Structural and Functional Comparison of Benzodioxol-Containing Compounds

Key Observations:

Hexanoylamino vs. Amino/Acrylate Groups: The hexanoylamino group in the target compound distinguishes it from analogs like ethyl 3-amino-3-(benzodioxol-5-yl)propanoate . The long acyl chain may improve passive diffusion across biological membranes compared to the polar amino group. In contrast, the acrylate group in Methyl 3-(1,3-benzodioxol-5-yl)acrylate introduces conjugation, increasing electrophilicity and susceptibility to nucleophilic attack .

This suggests that similar purification methods (e.g., column chromatography) could be applicable.

Biological Relevance: Benzodioxol-containing compounds are frequently explored for central nervous system (CNS) activity due to structural resemblance to neurotransmitters like dopamine . The hexanoylamino group’s lipophilicity may enhance blood-brain barrier penetration compared to polar analogs (e.g., carboxylic acid derivatives in ).

Structural Complexity: Pyrrolidine-based analogs () exhibit rigid heterocyclic cores, which may confer higher target specificity but lower synthetic accessibility compared to the flexible propanoate backbone of the target compound.

Biological Activity

Methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate is a synthetic organic compound classified as an ester. It contains a benzodioxole ring, a structural motif frequently found in bioactive molecules. This compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H23NO5

- CAS Number : 866144-36-7

The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may facilitate interactions with biological macromolecules, potentially inhibiting or modulating their activity. Moreover, the hexanoylamino group enhances the compound's lipophilicity, which could improve its ability to penetrate cell membranes and reach intracellular targets.

Anticancer Properties

Recent investigations into the anticancer potential of benzodioxole derivatives highlight their ability to induce apoptosis and inhibit tumor cell proliferation. A study focusing on related compounds demonstrated that they could effectively target cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Case Studies and Research Findings

Toxicity Studies

Toxicity assessments are vital for evaluating the safety profile of new compounds. Preliminary studies on similar benzodioxole derivatives indicate low cytotoxicity against mammalian cells at therapeutic concentrations. For example, one study reported no cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM . Such findings are promising for the further development of this compound as a therapeutic agent.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amide Coupling | Hexanoyl chloride, DCM, triethylamine | 85% | |

| Esterification | Methanol, H₂SO₄, reflux | 90% | |

| Purification | Silica gel, hexane/ethyl acetate (7:3) | 78% |

What spectroscopic and analytical techniques are critical for characterizing this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm benzodioxole aromatic protons (δ 6.7–7.1 ppm) and ester/amide carbonyl signals (δ 165–175 ppm). Diastereomeric ratios are resolved via NOESY .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 350.1492) and fragment patterns .

- Infrared (IR) Spectroscopy : Identifies C=O stretches (amide: ~1650 cm⁻¹; ester: ~1730 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹) .

How does substituent positioning on the aromatic ring influence biological activity?

Level: Advanced

Methodological Answer:

The benzodioxole ring’s substitution pattern significantly impacts electronic and steric interactions with biological targets:

- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl or nitro groups at para positions enhance metabolic stability but may reduce binding affinity due to steric hindrance .

- Ortho/Meta Substitution : Fluorine at ortho positions (e.g., 2-fluoro-5-trifluoromethyl) improves hydrophobic interactions in enzyme active sites, as seen in analogs targeting kinases .

Q. Table 2: Substituent Effects on Bioactivity

| Substituent | Position | Target Affinity (IC₅₀) | Reference |

|---|---|---|---|

| -CF₃ | Para | 12 µM (Kinase X) | |

| -F | Ortho | 5 µM (Kinase X) |

What computational approaches are used to study this compound’s interactions with biological targets?

Level: Advanced

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina predicts binding poses in mTOR or kinase active sites, prioritizing hydrogen bonds between the amide group and conserved residues (e.g., Lys-121 in mTOR) .

- QSAR Modeling : Correlates hexanoyl chain length with logP values to optimize bioavailability .

- MD Simulations : Assesses stability of ligand-receptor complexes over 100 ns trajectories, highlighting critical π-π stacking with Phe-152 .

How can diastereoselective synthesis be achieved for analogs of this compound?

Level: Advanced

Methodological Answer:

- Chiral Auxiliaries : Use of tert-butyldimethylsilyl (TBDMS) groups to direct stereochemistry during nucleophilic additions .

- Asymmetric Catalysis : Ru-based catalysts (e.g., Noyori-type) for enantioselective reductions of ketone intermediates, achieving >90% ee .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate diastereomers via selective ester hydrolysis .

What are the challenges in analyzing trace impurities in this compound?

Level: Advanced

Methodological Answer:

- HPLC-MS/MS : Detects sub-1% impurities (e.g., de-esterified byproducts) using C18 columns and ESI ionization .

- Forced Degradation Studies : Acid/heat stress tests identify labile functional groups (e.g., ester hydrolysis under pH 2) .

How does the hexanoylamino group influence metabolic stability?

Level: Advanced

Methodological Answer:

- Cytochrome P450 Resistance : The hexanoyl chain’s hydrophobicity reduces oxidative metabolism, as shown in microsomal assays (t₁/₂ > 4 hrs) .

- Plasma Stability : Amide bonds resist esterase cleavage, confirmed via incubation in human plasma (90% intact after 24 hrs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.